REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]([CH:10]([CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12])([CH3:9])=[CH2:8]>O1CCCC1>[C:7](=[C:10]([CH2:16][CH:17]=[C:18]([CH3:19])[CH3:20])[C:11]([O:13][CH2:14][CH3:15])=[O:12])([CH3:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(=O)OCC)CC=C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=C(C(=O)OCC)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |